molecular formula C14H15N5O2 B6427418 2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine CAS No. 2034499-50-6

2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine

Cat. No.: B6427418
CAS No.: 2034499-50-6
M. Wt: 285.30 g/mol
InChI Key: SFNJZKGRRGYPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones.

    Introduction of the piperidine moiety: This step involves the reaction of the pyrimidine ring with a piperidine derivative under suitable conditions, often involving a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Formation of the carbonyl linkage: This is typically achieved through acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield dihydropyrimidines.

Scientific Research Applications

2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of cellular signaling pathways that are crucial for cell growth and proliferation .

Properties

IUPAC Name

pyrimidin-2-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-14(13-16-5-2-6-17-13)19-8-1-3-11(9-19)21-12-4-7-15-10-18-12/h2,4-7,10-11H,1,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNJZKGRRGYPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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